molecular formula C8H3BrClIN2O2 B13930189 7-Bromo-6-chloro-8-iodoquinazoline-2,4-diol

7-Bromo-6-chloro-8-iodoquinazoline-2,4-diol

Cat. No.: B13930189
M. Wt: 401.38 g/mol
InChI Key: PTFSLTPONPBBOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-chloro-8-iodoquinazoline-2,4-diol typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of quinazoline derivatives, followed by hydroxylation at specific positions . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired substitutions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and hydroxylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, is essential to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-6-chloro-8-iodoquinazoline-2,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Bromo-6-chloro-8-iodoquinazoline-2,4-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-6-chloro-8-iodoquinazoline-2,4-diol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C8H3BrClIN2O2

Molecular Weight

401.38 g/mol

IUPAC Name

7-bromo-6-chloro-8-iodo-1H-quinazoline-2,4-dione

InChI

InChI=1S/C8H3BrClIN2O2/c9-4-3(10)1-2-6(5(4)11)12-8(15)13-7(2)14/h1H,(H2,12,13,14,15)

InChI Key

PTFSLTPONPBBOS-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1Cl)Br)I)NC(=O)NC2=O

Origin of Product

United States

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